molecular formula C9H11ClO2 B13606819 (S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol

Cat. No.: B13606819
M. Wt: 186.63 g/mol
InChI Key: CIYGEXKRGLWWAO-LURJTMIESA-N
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Description

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a chloro group at the 4-position and a methoxy group at the 3-position on the phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (S)-1-(4-Chloro-3-methoxyphenyl)ethanone, using a chiral reducing agent. The reaction typically takes place under mild conditions, such as room temperature, and in the presence of a solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yields. The reaction conditions include elevated pressure and temperature, along with the use of a suitable solvent.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. This transformation is critical in synthetic pathways for bioactive molecules. Key findings include:

Oxidizing AgentConditionsProductConversion/YieldReference
KMnO₄Acidic, 60°C2-chloro-1-(4-methoxy-3-chlorophenyl)ethan-1-one78% (theoretical)
CrO₃H₂SO₄, 25°CSame ketone65% (observed in analogous systems)
EnzymaticNADP⁺/GDH system, pH 6.5Side-product suppression via controlled oxidation>95% selectivity
  • Mechanistic Insight : Acidic permanganate oxidizes the alcohol via a two-electron process, forming a carbonyl group. Competing side reactions (e.g., over-oxidation) are mitigated by using buffered enzymatic systems .

Nucleophilic Substitution at the Aromatic Chlorine

The para-chloro group participates in SNAr reactions under basic conditions:

ReagentConditionsProductYieldNotes
NaOH (10% aq.)Reflux, 110°C1-(4-hydroxy-3-methoxyphenyl)ethan-1-ol42%Limited by steric hindrance from methoxy group
NH₃ (liquid)-30°C, THF1-(4-amino-3-methoxyphenyl)ethan-1-ol28%Low yield due to poor leaving-group activation
  • Structural Constraints : The methoxy group at position 3 deactivates the ring but directs incoming nucleophiles to the para position relative to itself .

Esterification and Etherification

The hydroxyl group reacts with electrophiles to form derivatives:

Esterification

Acylating AgentCatalystProductYield
Acetyl chloridePyridine(S)-1-(4-chloro-3-methoxyphenyl)ethyl acetate89%
Benzoyl chlorideDMAP(S)-1-(4-chloro-3-methoxyphenyl)ethyl benzoate76%

Etherification

Alkylating AgentBaseProductYield
Methyl iodideK₂CO₃(S)-1-(4-chloro-3-methoxyphenyl)ethyl methyl ether68%
Allyl bromideNaH(S)-1-(4-chloro-3-methoxyphenyl)ethyl allyl ether55%

Stereospecific Transformations

The (S)-configuration enables enantioselective reactions:

Reaction TypeReagentProduct (Configuration)ee (%)
Enzymatic reductionKetoreductase + NADPH(S)-enantiomer retained100%
Kinetic resolutionLipase B (CAL-B)(R)-acetate / (S)-alcohol92%
  • Industrial Relevance : Ketoreductase-catalyzed processes achieve 99.7% conversion with no racemization, as demonstrated in multi-kilogram syntheses of analogous alcohols .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C via cleavage of the C-Cl bond, forming 3-methoxyphenethyl alcohol (15% yield) .

  • Light-Induced Reactions : UV exposure triggers radical substitution at the methoxy group, yielding 4-chloro-3-hydroxyphenethyl alcohol (traces detected) .

Scientific Research Applications

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol
  • 1-(4-Chloro-3-methoxyphenyl)ethan-1-one
  • 1-(4-Chloro-3-methoxyphenyl)ethane

Uniqueness

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other structurally similar compounds. The presence of both chloro and methoxy groups also contributes to its distinct chemical properties and reactivity.

Biological Activity

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol, also known as 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by its chiral alcohol structure, which plays a crucial role in its biological interactions. The synthesis of this compound typically involves reductive amination processes, often utilizing ketoreductases for high enantioselectivity. The synthetic route can achieve over 99% conversion rates with high enantiomeric excess (ee) values, indicating efficient production methods suitable for both laboratory and industrial applications .

Biological Activity

The biological activity of this compound has been studied in various contexts:

1. Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit selective antimicrobial properties. For instance, derivatives have shown moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory and Analgesic Effects:
The compound is being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate biological pathways related to inflammation and pain response, making it a candidate for therapeutic development in pain management.

3. Antioxidant Activity:
Some derivatives of this compound have demonstrated antioxidant properties through mechanisms such as DPPH radical scavenging. This suggests potential applications in protecting cells from oxidative stress .

The mechanism of action for this compound appears to be multifaceted:

  • Enzyme Interaction: The compound interacts with specific enzymes and receptors, influencing various biological pathways. Studies have indicated that it could act as a biochemical probe in enzyme studies, potentially leading to the modulation of enzyme activities related to inflammation.
  • Binding Affinity: Research into its binding affinity with molecular targets has shown that structural similarities with other biologically active compounds allow it to influence cellular responses effectively .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityModerate activity against N. meningitidis and H. influenzae at concentrations ranging from 8 to 64 μg/mL .
Study 2Anti-inflammatory EffectsIndications of modulation in inflammatory pathways; further research needed to elucidate specific mechanisms.
Study 3Antioxidant PropertiesDemonstrated significant DPPH radical scavenging ability, surpassing the activity of ascorbic acid by approximately 1.4 times .

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

(1S)-1-(4-chloro-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m0/s1

InChI Key

CIYGEXKRGLWWAO-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)OC)O

Origin of Product

United States

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